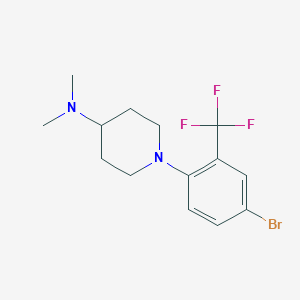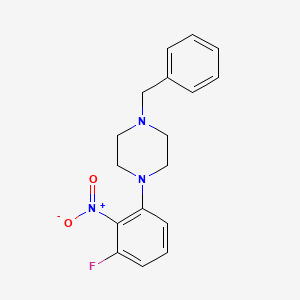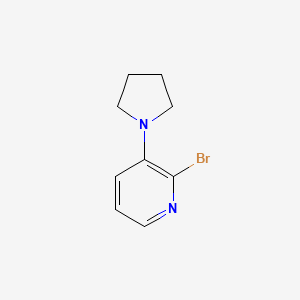
2-Bromo-3-(pyrrolidin-1-yl)pyridine
Übersicht
Beschreibung
2-Bromo-3-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES stringC1CCN(C1)C2=C(N=CC=C2)Br . This indicates that the molecule consists of a pyrrolidine ring attached to a pyridine ring via a carbon atom. The pyridine ring also has a bromine atom attached to it . Physical And Chemical Properties Analysis
2-Bromo-3-(pyrrolidin-1-yl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 226.01056 g/mol . The topological polar surface area is 16.1 Ų .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the notable applications of 2-Bromo-3-(pyrrolidin-1-yl)pyridine is in the field of antibacterial research. For example, derivatives synthesized from this compound have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations varying between 6.2 to 100 µg/mL. These findings highlight the potential of this compound in developing new antibacterial agents (Bogdanowicz et al., 2013).
Photoreactions and Molecular Studies
The compound also plays a role in photoreactions and molecular studies. In one instance, derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridine, have been used to study various types of photoreactions including excited-state intramolecular and intermolecular proton transfers. These studies contribute to the understanding of molecular behavior under different conditions (Vetokhina et al., 2012).
Microbiological Activity
Another application lies in microbiology, where derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine were synthesized and evaluated for their bacteriostatic and antituberculosis activity. Some of these derivatives showed notable efficacy, indicating the compound's potential in developing treatments for bacterial infections and tuberculosis (Miszke et al., 2008).
Synthesis of Novel Compounds
The compound is also used in the synthesis of new chemical structures. For instance, its derivatives have been synthesized for potential use in time-resolved fluorescence immunoassays, which are significant in biochemical research and diagnostics (Pang Li-hua, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKABBMJIKLVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



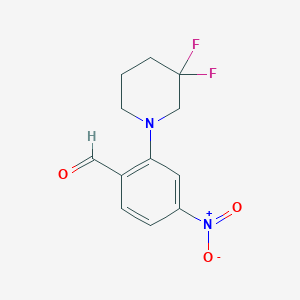
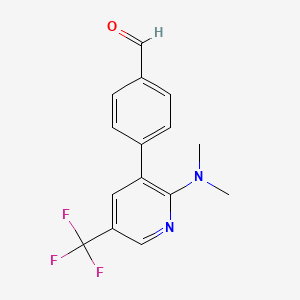
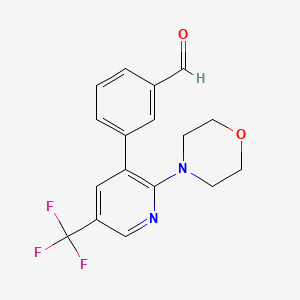
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401870.png)
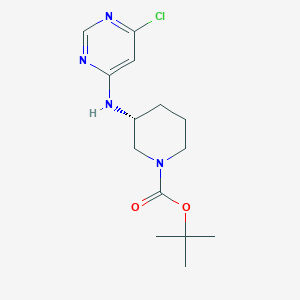
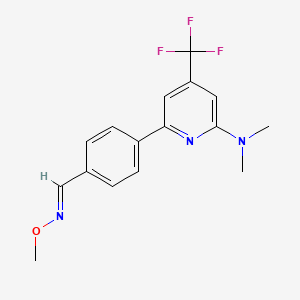
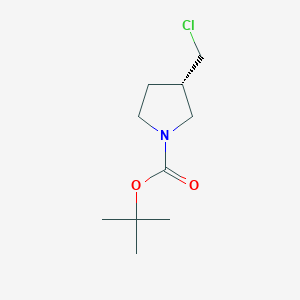
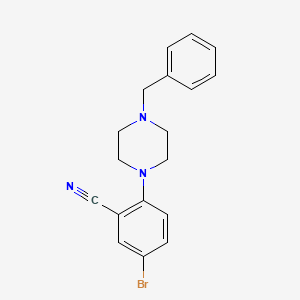
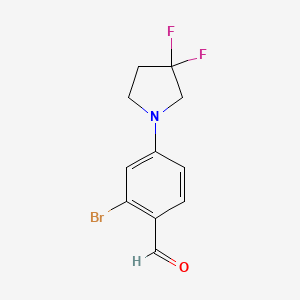
![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401878.png)

